alpha-D-tagatofuranose
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Overview
Description
Alpha-D-tagatofuranose: is a monosaccharide, specifically a furanose form of D-tagatose. It is a rare sugar with the molecular formula C6H12O6 and is known for its sweet taste and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-tagatofuranose can be synthesized from D-galactose through isomerization. The process involves the use of l-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose. This enzymatic method is preferred due to its efficiency and fewer by-products compared to chemical methods .
Industrial Production Methods: Industrial production of this compound typically involves the biotransformation of D-galactose using l-arabinose isomerase. The enzyme is immobilized to increase the conversion rate and stability. The reaction conditions are optimized to achieve high yields, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like nitric acid can be used to oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride is often used to reduce this compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and halogenated compounds .
Scientific Research Applications
Alpha-D-tagatofuranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other optically active compounds.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: Due to its low-calorie content, it is explored as a potential sweetener for diabetic patients.
Industry: It is used as an additive in food, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-D-tagatofuranose involves its interaction with specific enzymes and metabolic pathways. For instance, in the presence of l-arabinose isomerase, it is converted from D-galactose. This conversion involves the rearrangement of the carbonyl and hydroxyl groups, resulting in the formation of this compound .
Comparison with Similar Compounds
D-tagatose: A ketohexose isomer of D-galactose, similar in structure but differs in its cyclic form.
D-galactose: The precursor for the synthesis of alpha-D-tagatofuranose.
D-fructose: Another ketohexose with similar sweetness properties.
Uniqueness: this compound is unique due to its specific furanose form and its potential health benefits as a low-calorie sweetener. Its ability to be synthesized enzymatically from D-galactose also sets it apart from other similar compounds .
Properties
CAS No. |
36441-92-6 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-VANKVMQKSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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